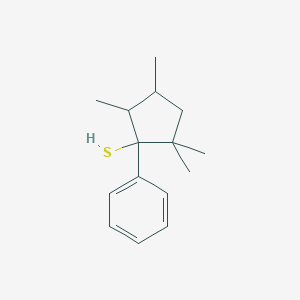
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by the presence of four methyl groups and one phenyl group attached to a cyclopentane ring, along with a thiol group (-SH) at the first carbon position. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentadiene with methyl groups, followed by the introduction of a phenyl group through Friedel-Crafts alkylation. The thiol group is then introduced via a thiolation reaction using reagents such as thiourea or hydrogen sulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic processes and continuous flow reactors to ensure efficient production. The use of advanced purification techniques such as distillation and chromatography is also common to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the thiol group, forming the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbon.
Substitution: Various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol finds applications in several fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol is primarily determined by its thiol group. Thiol groups are known to interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or by acting as reducing agents. The compound’s unique structure may also influence its binding affinity and specificity towards certain molecular targets, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,4-Tetramethylcyclopentene: A similar cyclopentane derivative with different substitution patterns.
Cyclopentanethiol, 2,2,4,5-tetramethyl-1-phenyl-: A closely related compound with slight variations in the substituents.
Uniqueness
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol stands out due to its specific combination of methyl, phenyl, and thiol groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions or reactivity profiles that are not achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
54007-87-3 |
|---|---|
Molekularformel |
C15H22S |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
2,2,4,5-tetramethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C15H22S/c1-11-10-14(3,4)15(16,12(11)2)13-8-6-5-7-9-13/h5-9,11-12,16H,10H2,1-4H3 |
InChI-Schlüssel |
DVGZZGTXQGECOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C1C)(C2=CC=CC=C2)S)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


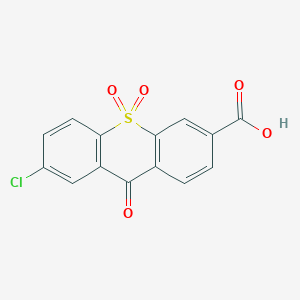
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
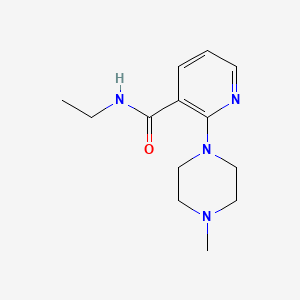
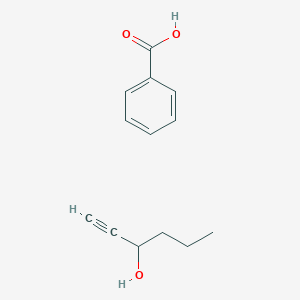
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)



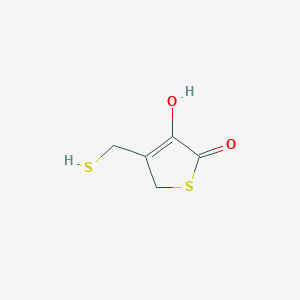
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
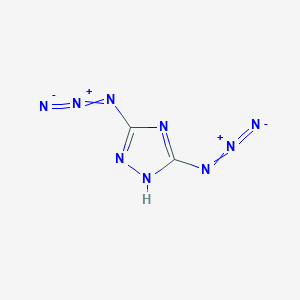
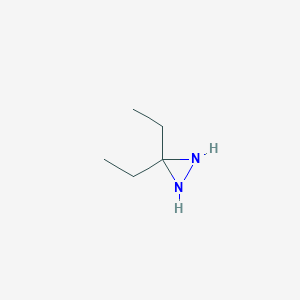
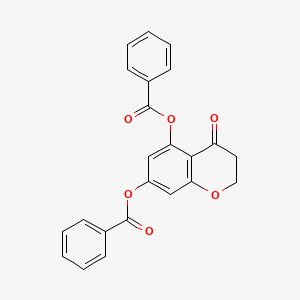
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
